
10-Hydroxyoctadec-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyoctadec-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 10th carbon and a double bond between the 11th and 12th carbons. This compound is part of the family of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxo-octadec-11-enoic acid.
Reduction: The double bond can be reduced to yield 10-hydroxyoctadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 10-oxo-octadec-11-enoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyoctadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and surfactants.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Wirkmechanismus
The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
- 10-Hydroxydec-2-enoic acid
- 12-Hydroxyoctadec-9-enoic acid (ricinoleic acid)
- 9,10,11-Trihydroxyoctadec-12-enoic acid
Comparison: 10-Hydroxyoctadec-11-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical and biological properties. Compared to ricinoleic acid, which has a hydroxyl group at the 12th carbon, this compound exhibits different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
143288-76-0 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
10-hydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
VALAUXDVLYFOEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


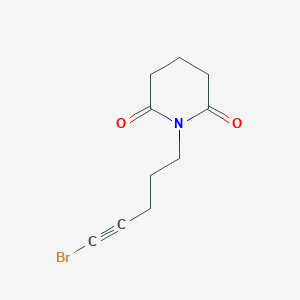

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
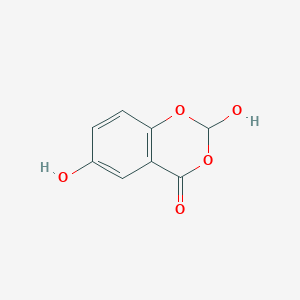
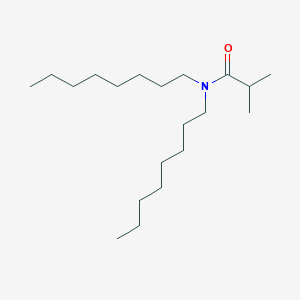
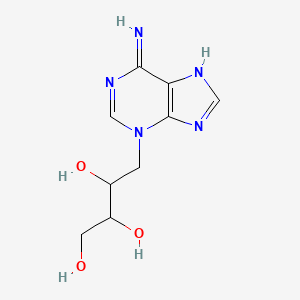
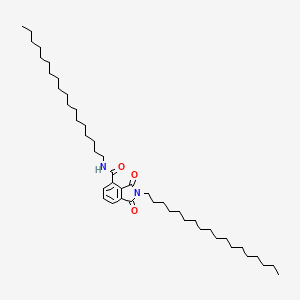
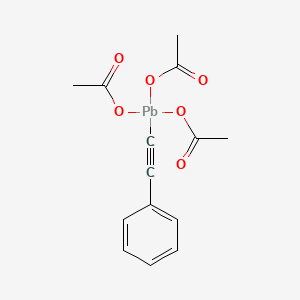
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
